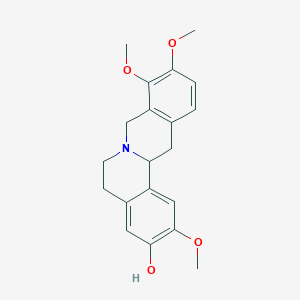

Corypalmine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903555 | |

| Record name | NoName_4241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27313-86-6 | |

| Record name | Tetrahydrojateorrhizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Corypalmine: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract

Corypalmine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural botanical sources of this compound and a comprehensive analysis of the methodologies employed for its extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical principles and practical protocols to facilitate the isolation of this promising bioactive compound. The guide critically evaluates various techniques, from classical solvent-based extractions to modern supercritical fluid and advanced chromatographic methods, providing a comparative framework to assist in the selection of the most appropriate strategy based on desired yield, purity, and scalability.

Introduction to this compound

This compound, with the chemical formula C₂₀H₂₃NO₄, is a tetracyclic isoquinoline alkaloid belonging to the protoberberine class.[1] It exists as two enantiomers, (+)-corypalmine and (-)-corypalmine, which may exhibit different biological activities. This alkaloid is of particular interest due to its potential therapeutic applications, which are currently being investigated. The efficient isolation of this compound from its natural sources is a critical first step in advancing its research and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genera Corydalis and Stephania. These plants have a long history of use in traditional medicine, particularly in Asia.[2][3]

The Corydalis Genus: A Rich Reservoir

The genus Corydalis, a member of the Papaveraceae family, is a significant source of a wide array of bioactive alkaloids, including this compound.[2][4] Globally, there are over 400 species of Corydalis, with a high concentration in China and the Himalayan region.[4][5]

Specific species reported to contain this compound include:

-

Corydalis chaerophylla : This species has been a subject of phytochemical investigations that have led to the isolation of (-)-corypalmine alongside other alkaloids.[5][6][7][8]

-

Corydalis heterocarpa : PubChem data indicates the presence of this compound in this species.[1]

-

Corydalis ophiocarpa : This species is another documented source of (-)-corypalmine.[4]

-

Corydalis solida : (+)-Corypalmine has been reported in this plant.[9]

-

Rhizoma Corydalis (Corydalis yanhusuo) : This is a well-known traditional Chinese medicine, and studies have detailed the extraction and quantification of (R)-(+)-corypalmine from its tubers.[2][10][11]

The Stephania Genus: An Alternative Source

The Stephania genus, belonging to the Menispermaceae family, is also known for producing a variety of isoquinoline alkaloids.[3][12] While research on this genus is extensive, specific mentions of this compound are less frequent than in Corydalis.

Notable species include:

-

Stephania cepharantha : This plant is cited as a source of this compound.[13]

-

Stephania glabra : The tubers of this plant have been analyzed for their protoberberine alkaloid content.[14]

Other plant sources mentioned in databases include Fibraurea recisa and Pseudofumaria lutea.[1][9]

Extraction Methodologies: From Crude Extract to Purified Compound

The extraction and purification of this compound from its botanical matrix is a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow involves initial extraction from the plant material, followed by purification to isolate the target compound.

Preliminary Sample Preparation

Prior to extraction, the plant material, typically the tubers or roots, is dried and ground into a coarse powder (approximately 50 mesh).[6] This increases the surface area for efficient solvent penetration.

Primary Extraction Techniques

The initial extraction aims to liberate the alkaloids from the plant matrix into a solvent. The choice of solvent and method significantly influences the yield and purity of the crude extract.[15]

Solvent extraction is the most common primary extraction method for alkaloids.[16]

-

Reflux Extraction : This technique involves heating the plant material with a solvent at its boiling point. An optimized protocol for extracting (+)-corypalmine from Corydalis yanhusuo involves refluxing the powdered tubers with 70% ethanol at a pH of 10 (adjusted with diluted ammonia) for two 60-minute cycles.[6][10][11] The liquid-to-solid ratio is typically 20:1 (v/w).[6][10][11]

-

Soxhlet Extraction : This is a continuous extraction method that offers high efficiency. One study on Corydalis chaerophylla utilized methanol in a Soxhlet extractor for seven days to obtain the crude extract.[8][17][18] Another study on Rhizoma Corydalis also employed a Soxhlet extractor with methanol or acetone.[14]

-

Ultrasonic-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and reducing extraction time. A protocol for related alkaloids in Stephania rotunda involved ultrasonic extraction with various solvents at 50°C for 30 minutes.[19]

-

Maceration : This involves soaking the plant material in a solvent at room temperature for an extended period.[15]

SFE is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[20][21] Due to the low solubility of alkaloids in pure supercritical CO₂, modifiers or entrainers are often required.[2][22] For the extraction of tetrahydropalmatine, a related alkaloid from Corydalis yanhusuo, benzene has been used as an entrainer and Ca(OH)₂ as an alkaline agent.[2] The optimal conditions for SFE of tetrahydropalmatine were found to be a pressure of 15 MPa, a temperature of 40°C, and 95% ethanol as the entrainer.[12]

Experimental Workflow: General Solvent Extraction

Caption: The workflow of acid-base partitioning for the purification of total alkaloids.

Chromatography is indispensable for the separation of individual alkaloids from the purified total alkaloid extract.

-

Column Chromatography :

-

Silica Gel : This is a widely used stationary phase. The total alkaloid extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. For instance, a chloroform extract of Corydalis chaerophylla was chromatographed over a silica gel column, and elution with a mixture of benzene and chloroform yielded corydalmine. [17][18] * Macroporous Adsorption Resin : These resins are effective for the enrichment and purification of alkaloids. An optimized protocol for Corydalis yanhusuo found that NKA-9 macroporous resin provided the best separation. [10][11]The process involves loading the crude extract, washing with distilled water to remove impurities, and then eluting the alkaloids with 70% ethanol. [6][10][11]

-

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the purification (preparative HPLC) and quantification (analytical HPLC) of alkaloids. [23][24]Reversed-phase C18 columns are commonly used for the separation of protoberberine alkaloids. [7][8][13]A typical mobile phase consists of a gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate with formic acid). [6][8][25]

-

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can lead to irreversible adsorption of the sample. [26]It has been successfully applied to the separation of alkaloids from Corydalis saxicola. [3]

Quantitative Analysis and Yield

The quantification of this compound is crucial for standardizing extracts and for pharmacological studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this purpose. [6] A UPLC-MS/MS method for the determination of this compound in mouse blood has been developed, using a C18 column and a mobile phase of acetonitrile and 10 mmol/L ammonium acetate with 0.1% formic acid. [25]The detection was performed in positive electrospray ionization mode with multiple reaction monitoring. [25] Table 1: Comparison of Extraction Methods and Reported Yields

| Extraction Method | Plant Source | Key Parameters | Reported this compound Content in Purified Extract (%) | Reference |

| Optimized Reflux Extraction | Corydalis yanhusuo | 70% Ethanol (pH 10), 20:1 liquid-to-solid ratio, 2 x 60 min extraction | 2.37 | [6][10][11] |

| Sequential Solvent Extraction | Corydalis yanhusuo | Hexane, Ethyl Acetate, Butanol, Methanol | Not explicitly quantified for this compound alone | [6][9] |

| Methanolic Soxhlet Extraction | Corydalis chaerophylla | Methanol, 7 days continuous extraction | Not explicitly quantified for this compound alone | [6][17] |

Conclusion

The isolation of this compound from its natural sources, primarily from the Corydalis and Stephania genera, is a well-documented process that relies on a combination of classical and modern extraction and purification techniques. The choice of methodology is contingent upon the specific research or developmental goals, including desired purity, yield, and scalability. While traditional solvent extraction followed by acid-base partitioning and column chromatography remains a robust and accessible approach, advanced methods like supercritical fluid extraction and high-speed counter-current chromatography offer greener and potentially more efficient alternatives. The continued optimization of these protocols will be instrumental in facilitating the further investigation of this compound's pharmacological potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11186895, this compound. Retrieved January 14, 2026, from [Link].

- Jha, R. N., Pandey, M. B., Singh, A. K., Singh, S., & Singh, V. P. (2009). New alkaloids from Corydalis species.

- Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (2023). Molecules, 28(13), 5089.

-

Drosophilia Population Genomics Project. This compound. Retrieved January 14, 2026, from [Link].

- Pandey, M. B., Singh, A. K., Singh, J. P., Singh, V. P., & Jha, R. N. (2021). Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro. Chemistry & Biodiversity, 18(10), e2100388.

- Shrestha, S., & Joshi, S. K. (2010). Corydalmine from Corydalis chaerophylla Growing in Nepal. Journal of Nepal Chemical Society, 25, 89-92.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12304090, (R)-3-Hydroxyl-2,9,10-Trimethoxytetrahyrdooxyprotoberberine. Retrieved January 14, 2026, from [Link].

- Wang, L., Zhou, S., Li, Y., et al. (2019). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Journal of Ethnopharmacology, 231, 453-471.

- Doskotch, R. W., Malik, M. Y., & Beal, J. L. (1967). The identification of dehydrocorydalmine and a new protoberberine alkaloid, stepharanine, in Stephania glabra tubers. The Journal of Organic Chemistry, 32(10), 3253-3254.

- Wang, T., Gu, Z., Wang, Y., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology, 294, 115363.

- Semwal, D. K., Semwal, R. B., & Rawat, U. (2014). The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives. Journal of Ethnopharmacology, 154(2), 215-236.

- Zhang, Y., Wang, Z., Xu, J., & Su, S. (2020). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography.

- Zhang, Y., Wang, Z., Xu, J., & Su, S. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Journal of Pharmaceutical and Biomedical Analysis, 182, 113125.

- Zhang, Y., Wang, Z., Xu, J., & Su, S. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Scientific Reports, 10(1), 2496.

- Wang, C., He, J., & Chen, B. (2008). Determination of alkaloids in Corydalis yanhusuo using hollow-fibre liquid phase microextraction and high performance liquid chromatography. Chemical Papers, 62(5), 516-521.

- CN103610762B - Extract of corydalis impatiens total alkaloids and extraction method thereof - Google P

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved January 14, 2026, from [Link].

- Shrestha, S. (2010). Corydalmine from Corydalis chaerophylla Growing in Nepal. Journal of Nepal Chemical Society, 25, 89-92.

- Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.

- Chen, Q., Wang, Y., Zhang, Y., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study.

- Isolation and identification of the alkaloids from rhizomes of Stephania macrantha. (2023). Guangxi Zhiwu, 43(11), 2106-2112.

- Chapter two Supercritical fluid extraction of alkaloids. (2011). In Supercritical Fluid Extraction.

- Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. (2017). International Journal of Pharmaceutical Sciences and Research, 8(7), 2779-2788.

- Isolation and purification of alkaloids from medicinal plants by HPLC. (2014). International Journal of Current Microbiology and Applied Sciences, 3(1), 414-423.

- Singh, U. P., Pandey, V. B., Singh, R. N., & Singh, R. D. N. (2002). Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. Mycobiology, 30(3), 159-162.

- Optimization of extraction conditions for secondary biomolecules from various plant species. (2015). Industrial Crops and Products, 76, 633-643.

- The extraction, separation and purification of alkaloids in the natural medicine. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 1-10.

- A OVERVIEW O SUPERCRITICAL FLUID EXTRACTIO FOR HERBAL DRUGS. (2011). PharmacologyOnLine, 2, 1246-1262.

- HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). (2016).

- Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems. (2023). Molecules, 28(15), 5769.

- QUANTITATIVE EVALUATION OF ALKALOIDS, FLAVONOIDS, SAPONINS, STERO. (2021). Journal of Chemical Society of Nigeria, 46(4).

- Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro. (2021). Chemistry & Biodiversity, 18(10), e2100388.

- Characterisation of alkaloids from some Australian Stephania (Menispermaceae) species. (2003). Phytochemistry, 64(8), 1361-1367.

- Alkaloid variations within the genus Stephania (Menispermaceae) in China. (2021). Scientific Reports, 11(1), 1-9.

- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2024). Molecules, 29(12), 2886.

- HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2016).

- Extraction and Fractionation Effects on Antiplasmodial Activity and Phytochemical Composition of Palicourea hoffmannseggiana. (2021). Planta Medica, 87(6-07), 534-543.

Sources

- 1. Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matec-conferences.org [matec-conferences.org]

- 3. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

- 5. chempap.org [chempap.org]

- 6. benchchem.com [benchchem.com]

- 7. akjournals.com [akjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. | Semantic Scholar [semanticscholar.org]

- 14. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 17. scispace.com [scispace.com]

- 18. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 22. researchgate.net [researchgate.net]

- 23. ijcmas.com [ijcmas.com]

- 24. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Stereoisomerism in Pharmacology: A Comparative Analysis of the Biological Activities of (+)-Corypalmine and (-)-Isocorypalmine

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The profound influence of stereochemistry on pharmacological activity is a cornerstone of modern drug discovery. Molecules that are mirror images of each other—enantiomers—can exhibit dramatically different interactions with the chiral environment of the biological system, leading to distinct therapeutic effects, potencies, or even toxicities. The protoberberine isoquinoline alkaloids, (+)-Corypalmine and (-)-isocorypalmine, serve as a compelling case study in such stereoselectivity. While structurally almost identical, their biological profiles diverge significantly. This technical guide provides a comprehensive, in-depth analysis of the contrasting pharmacological activities of these two stereoisomers, with a primary focus on their interactions with the dopaminergic system. We will dissect their mechanisms of action, present comparative quantitative data, and outline key experimental protocols, offering a critical resource for researchers and professionals in pharmacology and drug development.

Introduction: The Chemical Context of Stereoselectivity

(+)-Corypalmine and (-)-isothis compound are naturally occurring tetrahydroprotoberberine alkaloids, predominantly isolated from plants of the Corydalis genus, which have a long history in traditional medicine for treating pain and inflammation.[1][2] These compounds share the same molecular formula (C₂₀H₂₃NO₄) and connectivity but differ in the three-dimensional arrangement of their atoms at the chiral center, making them enantiomers. This subtle structural variance is the fulcrum upon which their vastly different biological activities pivot. While research on (-)-isothis compound is extensive, studies on its dextrorotatory enantiomer, (+)-Corypalmine, are notably more limited.[1][2] This guide synthesizes the available data for both, using the well-characterized profile of (-)-isothis compound as a critical analogue to illuminate the activities of (+)-Corypalmine.[1]

The Dopaminergic System: A Dichotomy of Action

The most striking divergence in the bioactivity of (+)-Corypalmine and (-)-isothis compound is observed in their interaction with the central nervous system (CNS), specifically with dopamine receptors.[1] These G-protein coupled receptors are critical targets for neuropsychiatric disorders, and the stereospecific interactions of these alkaloids underscore their potential as distinct therapeutic agents.

(-)-Isothis compound: A High-Affinity, Dual-Function Ligand

(-)-Isothis compound is a potent and well-characterized dopamine receptor ligand.[3][4] It exhibits high affinity across all five dopamine receptor subtypes, with a preference for D1 and D5 receptors.[5][6] Its functional activity is uniquely dualistic: it acts as a partial agonist at D1-like receptors (D1 and D5) and a competitive antagonist at D2-like receptors (D2, D3, and D4).[1][7]

-

At D1-like receptors , its partial agonism activates the Gs-adenylyl cyclase-cAMP signaling pathway, leading to an increase in intracellular cyclic AMP.[1][7]

-

At D2-like receptors , its antagonism blocks the dopamine-induced Gi/o-mediated inhibition of adenylyl cyclase, thereby preventing a decrease in cAMP levels.[1][7]

This mixed agonist-antagonist profile suggests a potential to modulate dopaminergic tone in a balanced manner, which has led to investigations into its use for treating cocaine addiction.[7]

Caption: Signaling pathways of (-)-isothis compound at dopamine receptors.

(+)-Corypalmine: A Broad-Spectrum Antagonist

In stark contrast to its enantiomer, available data indicates that (+)-Corypalmine functions primarily as an antagonist across multiple dopamine receptor subtypes.[2] Studies on the racemic mixture (±)-Corypalmine and the dextrorotatory isomer show an antagonistic profile at D1, D2, D3, and D5 receptors.[1] This suggests that (+)-Corypalmine broadly dampens dopaminergic signaling without the nuanced modulatory effects seen with (-)-isothis compound.

Quantitative Comparison of Dopamine Receptor Interactions

The differing affinities and functional activities are most clearly illustrated through quantitative data. The table below summarizes the binding affinities (Ki) of (-)-isothis compound for human dopamine receptors. Equivalent comprehensive data for (+)-Corypalmine is not extensively available, highlighting a significant knowledge gap.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Functional Activity |

| (-)-Isothis compound | 6.2[5] | 41.8[5] | 37.3[5] | 77.4[5] | 9.5[5] | Partial Agonist (D1/D5), Antagonist (D2/D3/D4)[1][7] |

| (+)-Corypalmine | Antagonist[1] | Antagonist[1] | Antagonist[1] | N/A | Antagonist[1] | Antagonist[1][2] |

Divergent Pharmacological Profiles Beyond the CNS

The stereoselective activities of (+)-Corypalmine and (-)-isothis compound extend to other biological targets, including enzymes and pathogenic microbes.

Enzyme Inhibition

-

Prolyl Endopeptidase (PREP): (+)-Corypalmine has been identified as an inhibitor of PREP, a serine protease implicated in the regulation of neuropeptides.[2] As PREP is a target of interest for neurodegenerative diseases, this activity is unique to the (+)-enantiomer and warrants further investigation.

-

Cholinesterases (AChE & BuChE): While many alkaloids from the Corydalis genus show acetylcholinesterase (AChE) inhibitory activity, a study that isolated and tested fifteen alkaloids, including both (+)-corypalmine and (-)-isothis compound, found them to be inactive (IC₅₀ > 100 µM) against both AChE and butyrylcholinesterase (BuChE).[8] This indicates that cholinesterase inhibition is not a primary mechanism for these specific stereoisomers.

Antifungal and Cytotoxic Activities

Both enantiomers exhibit antimicrobial properties, but their spectrum of activity and reported potency can differ.

-

(-)-Isothis compound is active against clinical strains of various fungi, including C. albicans, C. glabrata, C. krusei, and C. neoformans, with reported Minimum Inhibitory Concentrations (MICs) ranging from 40-320 μg/ml.[5] It also demonstrates cytotoxic effects against several human cancer cell lines and can inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which is predictive of anti-tumor activity.[5]

-

(+)-Corypalmine has also demonstrated efficacy against a range of fungal pathogens in in-vitro studies.[2]

Table 2: Comparative Anticancer and Antifungal Activities

| Compound | Cytotoxic Activity (IC₅₀) | Antifungal Activity (MIC) |

| (-)-Isothis compound | A549: 67.32 µMSKOV3: 47.37 µMSK-MEL-2: 47.66 µMHCT15: 67.32 µM[5] | Candida & Cryptococcus spp.:40-320 µg/ml[5] |

| (+)-Corypalmine | Data not extensively available | Efficacy demonstrated against various fungal pathogens[2] |

Papaverine-like Activity

An interesting characteristic reported for (+)-Corypalmine is its "strong papaverine-like activity," suggesting potential as a smooth muscle relaxant.[2] This effect may be mediated through the inhibition of phosphodiesterase (PDE) or the blockade of calcium channels, mechanisms similar to papaverine.[2] This activity has not been highlighted as a primary feature of (-)-isothis compound.

Experimental Methodologies

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize the bioactivities of these alkaloids.

Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for dopamine receptor subtypes.[1]

-

Preparation: Utilize cell membranes from HEK293 cells stably expressing one of the human dopamine receptor subtypes (D1-D5).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a specific radioligand (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone for D2/D3/D4), and varying concentrations of the test compound (e.g., (-)-isothis compound).

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.

Protocol: Antifungal Spore Germination Inhibition Assay

This protocol evaluates the antifungal efficacy of a compound by observing its effect on spore germination.[9]

-

Spore Suspension: Prepare a homogenous spore suspension of the target fungus (e.g., Alternaria solani) in sterile distilled water.

-

Test Solutions: Prepare serial dilutions of the test compound (e.g., (+)-Corypalmine) in an appropriate solvent. A solvent-only control is also prepared.

-

Application: Place a drop of the spore suspension on a sterile glass slide. Add an equivalent drop of the corresponding test solution or control.

-

Incubation: Place the slides in a moist chamber to maintain high humidity. Incubate at a temperature optimal for the fungus (typically 25-28°C) for 24-48 hours.

-

Microscopy: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least the length of the spore.

-

Data Collection & Analysis: In several random fields of view, count the number of germinated and non-germinated spores for both treated and control slides. Calculate the percentage of spore germination inhibition for each concentration relative to the control.

Conclusion and Future Directions

The comparative analysis of (+)-Corypalmine and (-)-isothis compound provides a definitive illustration of the importance of stereochemistry in pharmacology. (-)-Isothis compound is a high-affinity, dual-function dopamine receptor ligand with demonstrated cytotoxic and antifungal properties. In contrast, (+)-Corypalmine acts as a broad dopamine receptor antagonist, inhibits the distinct enzyme target PREP, and possesses papaverine-like activity.

Significant research gaps remain, particularly concerning the in-vivo effects and detailed mechanisms of (+)-Corypalmine. Future research should prioritize:

-

Head-to-Head Comparative Studies: Direct, side-by-side functional assays to quantify the potency and efficacy of both enantiomers at a wider range of targets.

-

In-Vivo Behavioral Pharmacology: Assessing the effects of isolated (+)-Corypalmine in animal models of CNS disorders to correlate its molecular mechanisms with behavioral outcomes.[1]

-

Mechanism Elucidation: Investigating the downstream signaling pathways affected by (+)-Corypalmine's PREP inhibition and its purported PDE inhibitory or calcium channel blocking activity.

By exploring the unique biological landscape of each stereoisomer, the scientific community can unlock novel therapeutic avenues and design more selective, potent, and safer medicines.

References

-

Ma, Z. Z., Xu, W., Jensen, N. H., Roth, B. L., Liu-Chen, L. Y., & Lee, D. Y. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2303–2312. [Link]

-

Zheng, Z., Le, Z., & Liu, Y. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 27(19), 6667. [Link]

-

Xu, W., Wang, Y., Ma, Z., Chiu, Y. T., Huang, P., Rasakham, K., Unterwald, E., Lee, D. Y., & Liu-Chen, L. Y. (2013). l-isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. Drug and alcohol dependence, 133(2), 693–703. [Link]

-

Chlebek, J., Šafratová, M., Cahliková, L., Hulcová, D., Opletal, L., & Ločárek, M. (2011). Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis Cava (Fumariaceae). Natural Product Communications, 6(5), 607-610. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Dopaminergic Mechanism of Action of Corypalmine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Corypalmine, a protoberberine isoquinoline alkaloid from the Corydalis genus, interacts with the central nervous system primarily through the dopaminergic system.[1][2] Scientific literature indicates that its mechanism of action is complex and stereospecific. While direct research on (+)-Corypalmine is limited, extensive data on its levorotatory counterpart, (-)-Isothis compound (l-ICP), provides a critical framework for understanding its pharmacological profile.[1] This guide synthesizes the available data for this compound and its analogues, detailing a dual mechanism of action on dopamine receptors. l-ICP acts as a high-affinity partial agonist at D1-like receptors and a moderate-affinity antagonist at D2-like receptors.[3][4] This unique profile results in a nuanced modulation of the cyclic AMP (cAMP) signaling pathway. This document provides an in-depth exploration of these pharmacodynamics, the underlying signaling pathways, and the state-of-the-art methodologies used for their characterization.

Introduction to this compound and the Dopaminergic System

The Alkaloid: this compound

This compound (C₂₀H₂₃NO₄) is a natural product found predominantly in plant species of the Corydalis genus.[1][5] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (+)-Corypalmine and (-)-Corypalmine.[1][6] This stereochemistry is paramount, as enantiomers can exhibit vastly different pharmacological activities and potencies within a biological system.[6][7] Much of the detailed mechanistic work within this molecular family has focused on the related alkaloid (-)-Isothis compound (l-ICP), which serves as an essential analogue for elucidating the actions of this compound.[1][3] Racemic and (+)-Corypalmine mixtures have been shown to possess an antagonistic profile at several dopamine receptors.[1]

The Target: Dopamine Receptors

Dopamine receptors, all of which are G-protein coupled receptors (GPCRs), are fundamental to numerous neurological processes, including motivation, motor control, and reward.[8][9] They are categorized into two main families:

-

D1-like Receptors (D₁ and D₅): These receptors typically couple to the Gαs/olf G-protein. Their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][]

-

D2-like Receptors (D₂, D₃, and D₄): These receptors couple to the Gαi/o G-protein. Their activation inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[8][]

The opposing effects of these two families on the cAMP pathway allow for fine-tuned regulation of neuronal excitability and signaling.[11][12]

Pharmacodynamic Profile at Dopamine Receptors

The interaction of this compound-related alkaloids with dopamine receptors is stereospecific and subtype-dependent. The most comprehensive data comes from studies on l-Isothis compound (l-ICP).

Receptor Binding Affinity

Competitive radioligand binding assays have been used to determine the dissociation constant (Ki) of l-ICP at the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The data reveal a clear preference for D1-like receptors.

Table 1: Binding Affinities (Kᵢ) and Functional Activities of l-Isothis compound at Human Dopamine Receptors

| Receptor Subtype | Family | Kᵢ (nM) | Functional Activity | Source(s) |

|---|---|---|---|---|

| D₁ | D1-like | 5.1 - 5.5 | Partial Agonist | [3][4] |

| D₅ | D1-like | 9.5 | Partial Agonist | [3][4] |

| D₃ | D2-like | 37.3 | Antagonist | [3][4] |

| D₂ | D2-like | 41.8 | Antagonist | [3][4] |

| D₄ | D2-like | 77.4 | Antagonist |[3][4] |

Functional Activity

Beyond simple binding, the functional consequence of receptor occupation is critical. l-ICP exhibits a dual-action profile:

-

D1-like Receptor Partial Agonism: At D₁ and D₅ receptors, l-ICP acts as a high-efficacy partial agonist.[3] This means it binds to the receptor and activates it, but elicits a submaximal response compared to the endogenous full agonist, dopamine. This action stimulates the Gs-adenylyl cyclase-cAMP pathway, increasing intracellular cAMP.[1][13]

-

D2-like Receptor Antagonism: At D₂, D₃, and D₄ receptors, l-ICP functions as an antagonist.[3][4] It binds to the receptor but does not activate it, thereby blocking the inhibitory effect of dopamine on the Gi/o-adenylyl cyclase pathway.[1]

Molecular Mechanisms and Signaling Cascades

The dual pharmacodynamics of l-ICP converge on the cAMP signaling pathway, a crucial second messenger system in neurons.

The Dual Modulation of Cyclic AMP (cAMP)

The unique functional profile of l-ICP allows it to modulate cAMP levels in a sophisticated manner. As a D₁ partial agonist, it directly increases cAMP production. As a D₂ antagonist, it prevents dopamine from decreasing cAMP production. The net effect is a robust elevation of cAMP signaling, influencing downstream effectors like Protein Kinase A (PKA) and Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[14]

Caption: Dual action of l-Isothis compound on the cAMP signaling cascade.

Methodologies for Pharmacological Characterization

The elucidation of this compound's mechanism of action relies on a suite of validated in vitro and in vivo assays. The rationale behind these experimental choices is to build a comprehensive profile from receptor binding to functional cellular responses and finally to physiological outcomes in a living system.

In Vitro Characterization Workflow

A logical and systematic progression of in vitro experiments is essential to define a compound's pharmacological properties. The workflow begins with assessing binding affinity and progresses to determining the functional consequences of that binding.

Caption: Key steps in an in vivo microdialysis experiment for neuropharmacology.

Methodology:

-

Surgical Preparation: Anesthetize a rodent (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula directed at a specific brain region, such as the nucleus accumbens or striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region. The probe has a semi-permeable membrane at its tip.

-

Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

-

Baseline Collection: Begin collecting dialysate samples in timed fractions (e.g., every 20 minutes). These fractions contain neurochemicals from the extracellular fluid that have diffused across the probe's membrane.

-

Drug Administration: After establishing a stable baseline of dopamine levels for several fractions, administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples to monitor changes in dopamine and metabolite (DOPAC, HVA) concentrations over time.

-

Sample Analysis: Analyze the collected dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage change from the pre-drug baseline average.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related alkaloids are potent modulators of the dopaminergic system. The levorotatory analogue, l-Isothis compound, exhibits a sophisticated mechanism of action characterized by partial agonism at D1-like receptors and antagonism at D2-like receptors. [3]This dual activity results in a significant, multi-faceted upregulation of the cAMP signaling pathway.

While these findings provide a robust model, several areas warrant further investigation:

-

Direct Characterization of (+)-Corypalmine: A full in vitro pharmacological characterization of the purified (+)-enantiomer is necessary to confirm if it shares the antagonistic profile of the racemate or possesses a unique activity profile.

-

Downstream Signaling: Research should move beyond cAMP to investigate the effects on downstream effectors like PKA, DARPP-32 phosphorylation states, and gene expression (e.g., c-Fos) to better understand the functional consequences of receptor engagement.

-

Behavioral Pharmacology: In vivo studies using purified (+)-Corypalmine in animal models of psychosis, addiction, or cognitive disorders are needed to correlate the molecular mechanisms with behavioral outcomes. [1] By systematically addressing these knowledge gaps, the full therapeutic potential of this fascinating class of isoquinoline alkaloids can be elucidated.

References

-

Wang, J. B., et al. (2010). l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. PubMed Central. [Link]

-

Wang, L., et al. (2016). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Taylor & Francis Online. [Link]

-

Ye, L., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central. [Link]

-

Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Carolina Digital Repository. [Link]

-

Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. MDPI. [Link]

-

Ye, N., et al. (2018). Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. PubMed Central. [Link]

-

Fan, Y., et al. (2021). Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats. ResearchGate. [Link]

-

Stahl, S. M. (2021). Dopamine/Serotonin Receptor Targets for Psychosis & Mood. YouTube. [Link]

-

Smith, A. D., & Justice, J. B. Jr. (1991). The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens. PubMed. [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sharma, S. K., et al. (2011). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. PubMed. [Link]

-

Imperato, A., & Di Chiara, G. (1988). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. PubMed. [Link]

-

Chen, K. C., & Justice, J. B. Jr. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. PubMed Central. [Link]

-

Srivastava, L. K., & Mishra, R. K. (1988). Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids. PubMed. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. PubMed Central. [Link]

-

ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]

-

Tabi, T., et al. (2006). Chiral Drugs: An Overview. PubMed Central. [Link]

-

Wang, C., et al. (2021). Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays. PubMed. [Link]

-

Trantham-Davidson, H., et al. (2004). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. PubMed Central. [Link]

-

Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. PubMed Central. [Link]

-

Malmberg, A., et al. (1994). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. PubMed. [Link]

-

Carlson, J. H., et al. (1991). Effects of D1 and D2 dopamine receptor stimulation on the activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine lesioned rats. PubMed. [Link]

-

Malay, K. K., et al. (2020). DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. International Journal of Psychosocial Rehabilitation. [Link]

-

Wu, C. L., et al. (2020). Concerted Actions of Octopamine and Dopamine Receptors Drive Olfactory Learning. The Journal of Neuroscience. [Link]

-

Lee, S. J., et al. (2021). History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning. PubMed Central. [Link]

-

ResearchGate. (2014). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. ResearchGate. [Link]

-

Al-Ke ALB, et al. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI. [Link]

-

Zhuang, Y., et al. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. PubMed Central. [Link]

-

ResearchGate. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. [Link]

-

Pezzze, M. A., & Bast, T. (2012). Dopamine D1-like and D2-like receptors in the dorsal striatum control different aspects of attentional performance. PubMed. [Link]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of Manzamine Analogues. ResearchGate. [Link]

-

Wu, C. L., et al. (2020). Concerted Actions of Octopamine and Dopamine Receptors Drive Olfactory Learning. PubMed Central. [Link]

-

Zakiniaeiz, Y., et al. (2021). Dopamine D1 and D2 receptors are distinctly associated with rest-activity rhythms and drug reward. PubMed. [Link]

-

Bungay, P. M., et al. (2003). Overview of Brain Microdialysis. PubMed Central. [Link]

-

Gerfen, C. R., & Surmeier, D. J. (2011). Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective. PubMed Central. [Link]

-

Pawlak, V., & Kerr, J. N. (2008). Dopamine Receptor Activation Is Required for Corticostriatal Spike-Timing-Dependent Plasticity. PubMed Central. [Link]

-

Zhang, H., et al. (2015). Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway. PubMed. [Link]

-

Flores-Hernandez, J., et al. (2002). Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifungal Properties and Species Specificity of Corypalmine

Abstract

Corypalmine, a protoberberine alkaloid found in various plant species, is emerging as a compound of interest in the search for novel antifungal agents. This technical guide synthesizes the current understanding of this compound's antifungal properties, with a specific focus on its species-specific activity. We delve into the quantitative data available for both phytopathogenic and human pathogenic fungi, outline detailed experimental protocols for its evaluation, and explore its putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview and practical methodologies for investigating this compound and related natural products as potential antifungal leads.

Introduction: The Need for Novel Antifungals and the Potential of this compound

The rise of drug-resistant fungal pathogens, affecting both global food security and human health, necessitates the exploration of new chemical entities for antifungal therapy[1]. Natural products, particularly alkaloids, offer a rich reservoir of structurally diverse compounds with a wide array of biological activities[1][2]. This compound, a tetrahydroprotoberberine isoquinoline alkaloid, is one such compound that has demonstrated notable antifungal activities[3][4][5].

Chemically known as 5,8,13,13a-tetrahydro-2,9,10-trimethoxy-6H-dibenzo[a,g]quinolizin-3-ol, this compound belongs to the same structural class as berberine, a well-studied alkaloid with broad antimicrobial properties[1][6][7]. This structural similarity suggests that this compound may share some mechanistic traits with berberine while possessing its own unique biological profile. This guide will consolidate the existing data on this compound's antifungal spectrum, highlighting the observed species specificity which is critical for directing future research and potential applications.

Species-Specific Antifungal Activity of this compound

The efficacy of an antifungal agent is fundamentally defined by its spectrum of activity. Current research indicates that this compound exhibits differential activity against various fungal species, a hallmark of species specificity. The available data, primarily from in vitro assays, is summarized below.

Activity Against Phytopathogenic Fungi

Initial research on this compound focused on its ability to inhibit the spore germination of plant pathogenic fungi. This is a crucial metric as spore germination is the primary method of propagation and infection for many of these organisms[1].

Table 1: Antifungal Activity of (-)-Corypalmine Against Phytopathogenic Fungi via Spore Germination Inhibition

| Fungal Species | Complete Inhibition Concentration (ppm) | Relative Sensitivity | Reference |

| Heterosporium sp. | 200 | Most Sensitive | [1][4] |

| Ustilago cynodontis | 200 | Most Sensitive | [1][4] |

| Curvularia pallescens | 400 | Less Sensitive | [1][4] |

| Curvularia maculans | 400 | Less Sensitive | [1][4] |

| Curvularia sp. | 400 | Less Sensitive | [4] |

| Alternaria solani | Inhibition Observed | Inhibited | [1][4] |

| Alternaria brassicicola | Inhibition Observed | Inhibited | [1][4] |

| Alternaria brassicae | Inhibition Observed | Inhibited | [1][4] |

| Alternaria melongenae | Inhibition Observed | Inhibited | [4] |

| Curvularia lunata | Inhibition Observed | Inhibited | [4] |

| Colletotrichum sp. | Inhibition Observed | Inhibited | [4] |

| Helminthosporium speciferum | Inhibition Observed* | Inhibited | [4] |

| Data on complete inhibition was not specified in the source material. |

The data clearly indicates a degree of specificity. For instance, Heterosporium sp. and Ustilago cynodontis are highly sensitive, with spore germination completely inhibited at 200 ppm. In contrast, several Curvularia species require double that concentration (400 ppm) for the same effect, marking them as less sensitive[1][4].

Activity Against Human Pathogenic Fungi

More recent studies have expanded the investigation of this compound to include clinically relevant yeasts, providing crucial data for its potential therapeutic development.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Human Pathogenic Yeasts

| Fungal Species | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | 80 | [3] |

| Candida albicans | 160 | [3] |

| Candida glabrata | 160 | [3] |

| Candida parapsilosis | 160 | [3] |

| Candida krusei | 320 | [3] |

This dataset reveals significant species specificity among human pathogens. This compound is most potent against Cryptococcus neoformans (MIC = 80 µg/mL), an encapsulated yeast responsible for life-threatening meningitis in immunocompromised individuals[3][8]. Its activity against several Candida species is moderate, with most species showing an MIC of 160 µg/mL. Notably, Candida krusei, a species known for intrinsic resistance to certain azole antifungals, is the least susceptible to this compound with an MIC of 320 µg/mL[3].

Proposed Mechanisms of Antifungal Action

While the precise molecular targets of this compound are not yet fully elucidated, research on related protoberberine alkaloids, such as berberine, provides a strong foundation for its putative mechanisms of action[1]. The fungicidal or fungistatic effect of these alkaloids is likely multifactorial.

Key Proposed Mechanisms:

-

Cell Membrane Disruption: Protoberberine alkaloids can interfere with the fungal cell membrane's structure and function. This may involve interacting with ergosterol, a key component of the fungal membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death[1][9].

-

Mitochondrial Dysfunction: Berberine has been shown to induce mitochondrial dysfunction in Candida albicans, leading to the generation of reactive oxygen species (ROS)[10]. This oxidative stress can damage cellular components and contribute to apoptosis.

-

Inhibition of Key Enzymes: Azole antifungals act by inhibiting lanosterol 14-alpha demethylase, an enzyme crucial for ergosterol biosynthesis[9][11]. It is plausible that this compound or other alkaloids could inhibit this or other essential enzymes in fungal metabolic pathways[12].

-

Disruption of Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is a unique and essential structure, making it an excellent antifungal target[9]. Berberine has been shown to affect the cell wall integrity of C. albicans[10].

The following diagram illustrates these potential points of intervention for a protoberberine alkaloid like this compound within a fungal cell.

Caption: Putative multi-target mechanism of action for this compound in a fungal cell.

Experimental Protocols for Antifungal Assessment

To ensure reproducibility and comparability of data, standardized methodologies are essential. The following sections detail robust protocols for evaluating the antifungal properties of this compound.

Workflow for Antifungal Susceptibility Testing

A logical progression of experiments is crucial for characterizing a novel antifungal compound. The workflow begins with determining the minimum concentration that inhibits growth (MIC) and proceeds to determine the concentration that is lethal to the fungus (MFC).

Caption: Standard workflow for MIC and MFC determination.

Protocol 1: Broth Microdilution MIC Assay for Yeasts

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is suitable for testing Candida spp. and Cryptococcus neoformans.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

35°C incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend in 5 mL of sterile saline.

-

Vortex for 15 seconds.

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

-

Include a positive control well (inoculum, no drug) and a negative control well (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in the test wells will be 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.

-

Protocol 2: Spore Germination Inhibition Assay

This assay is particularly relevant for phytopathogenic fungi that propagate via spores[1].

Materials:

-

This compound stock solution

-

Mature fungal cultures producing spores

-

Sterile distilled water or suitable buffer

-

Hemocytometer

-

Sterile glass slides and coverslips

-

Moist chamber (e.g., a petri dish with moist filter paper)

-

Microscope

-

25-28°C incubator

Step-by-Step Methodology:

-

Spore Suspension Preparation:

-

Treatment Application:

-

Prepare the desired test concentrations of this compound (e.g., 100, 200, 400 ppm) by diluting the stock solution[1].

-

On a sterile glass slide, place a drop of the standardized spore suspension.

-

Add an equal volume drop of the corresponding this compound test solution.

-

Prepare a control slide using the solvent (used to dissolve this compound) instead of the test solution[1].

-

-

Incubation:

-

Place the slides in a moist chamber to maintain humidity.

-

Incubate at a temperature suitable for the specific fungus (typically 25-28°C) for 24-48 hours[1].

-

-

Data Collection and Analysis:

-

After incubation, observe the spores under a microscope.

-

Count the number of germinated and non-germinated spores in several random fields of view for both treated and control slides[1].

-

Calculate the percentage of spore germination inhibition for each concentration relative to the control.

-

Challenges and Future Directions

The study of this compound's antifungal properties is still in its early stages. While the initial data is promising, several key areas require further investigation to validate its potential.

-

Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets of this compound within the fungal cell[1]. This could involve transcriptomic/proteomic analyses of treated cells or assays with specific enzymes.

-

Broad-Spectrum Activity: Standardized MIC testing against a much broader panel of both phytopathogenic and clinically relevant fungi is necessary to fully map its spectrum of activity[1]. This should include resistant strains.

-

In Vivo Efficacy: The promising in vitro data must be translated into in vivo models to evaluate the efficacy of this compound in treating actual infections, whether in plant models or animal models of mycoses[1].

-

Toxicology and Safety: A thorough assessment of this compound's toxicity profile is essential to determine its safety for potential agricultural or therapeutic applications[1].

Conclusion

This compound has demonstrated significant, species-specific antifungal activity against a range of both plant and human fungal pathogens. Its potency is most notable against Cryptococcus neoformans and certain phytopathogenic fungi like Heterosporium sp. The compound represents a promising scaffold for the development of new antifungal agents. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, fostering further exploration into the mechanisms, spectrum, and potential applications of this intriguing natural product.

References

- Sahni, S., Maurya, S., Singh, U. P., & Pandey, V. B. (2004). Inhibitory Effect of Two Alkaloids, (−)-Corydalmine and (−)-Isothis compound Isolated from Corydalis chaerophylla on Several Phytopathogenic Fungi.

-

Maurya, S., Srivastava, J. S., Jha, R. N., Pandey, V. B., & Singh, U. P. (2002). Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi. Folia Microbiologica, 47(3), 287-290. Retrieved from [Link]

-

Slobodníková, L., Kost'álová, D., Labudová, D., Kotulová, D., & Kettmann, V. (2003). Antifungal Activity of Mahonia Aquifolium Extract and Its Major Protoberberine Alkaloids. Phytotherapy Research, 17(9), 1032-1035. Retrieved from [Link]

-

Wang, D., Liu, A., & Zhang, W. (2015). Antifungal Activity of Corydalis Chloroform Extract against Several Kinds of Pathogenic Fungi of Corn and Soybean. Journal of Northeast Agricultural University, 22(1), 22-26. Retrieved from [Link]

- Ahmad, S., Ali, A., Ullah, F., et al. (2018). Phytochemical Isolation and Biological Activities of Corydalis adiantifolia from Baltistan. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1435-1440.

-

Ahmad, S., Ali, A., Ullah, F., et al. (2018). Phytochemical Isolation and Biological Activities of Corydalis adiantifolia from Baltistan. ResearchGate. Retrieved from [Link]

- Cortez, N., Marín, V., Jiménez, V. A., & Paz, C. F. (2022). Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum. Biomolecules, 12(10), 1493.

-

da Silva, A. R., de Andrade Neto, J. B., da Silva, C. R., et al. (2016). Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. Antimicrobial Agents and Chemotherapy, 60(6), 3551-3557. Retrieved from [Link]

-

Granica, S., Piwowarski, J. P., Czerwińska, M. E., & Kiss, A. K. (2020). Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea. Molecules, 25(16), 3591. Retrieved from [Link]

-

Granica, S., Piwowarski, J. P., Czerwińska, M. E., & Kiss, A. K. (2020). Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea. PubMed. Retrieved from [Link]

- Snarr, A. J., Qare, M. A., Lacerda, M. G., et al. (2021). Aspergillus fumigatus effector crpA orchestrates host prostaglandin signaling to promote fungal virulence. mBio, 12(5), e02026-21.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Fu, M. S., He, Y., & Casadevall, A. (2022). Cryptococcus neoformans melanization incorporates multiple catecholamines to produce polytypic melanin. Journal of Biological Chemistry, 298(1), 101519. Retrieved from [Link]

-

Singh, U. P., Maurya, S., Singh, A., & Pandey, V. B. (2004). Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. Folia Microbiologica, 49(2), 175-178. Retrieved from [Link]

- Chen, Y., Liu, Y., Zhang, Y., et al. (2024). The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. International Journal of Molecular Sciences, 25(10), 5432.

-

Wikipedia. (n.d.). Cryptococcus neoformans. Retrieved from [Link]

-

Fu, M. S., He, Y., & Casadevall, A. (2021). Cryptococcus neoformans melanization incorporates multiple catecholamines to produce polytypic melanin. ResearchGate. Retrieved from [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

- Kumar, S., & Pandey, A. K. (2013). Potential antifungal plants for controlling building fungi. Journal of Environmental Biology, 34(5), 841-846.

- de Castro, P. A., Chiaratto, J., de Assis, L. J., et al. (2021). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. mSphere, 6(4), e00457-21.

-

Brandy, M., & Odiase, E. (2017). The Mechanistic Targets of Antifungal Agents: An Overview. Mini-Reviews in Medicinal Chemistry, 17(11), 934-946. Retrieved from [Link]

-

Kim, J., Lee, Y., Lee, H., et al. (2021). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. International Journal of Molecular Sciences, 22(16), 8696. Retrieved from [Link]

-

Brown, S. M., & Lodge, J. K. (2007). Cryptococcus neoformans, a fungus under stress. Current Opinion in Microbiology, 10(4), 355-360. Retrieved from [Link]

-

de Lira Mota, K. S., de Oliveira, G. L. S. T., de Oliveira, W. A., et al. (2022). Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis. Molecules, 27(18), 5873. Retrieved from [Link]

-

Nosanchuk, J. D., Rosas, A. L., Lee, S. C., & Casadevall, A. (2000). Melanisation of Cryptococcus neoformans in human brain tissue. The Lancet, 355(9220), 2049-2050. Retrieved from [Link]

-

Dhamgaye, S., Devaux, F., Vandeputte, P., et al. (2014). Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans. PLOS ONE, 9(8), e104554. Retrieved from [Link]

- Shrestha, S., & Subedi, A. (2023). Comparative analysis of antifungal activity of different plant extracts. GSC Biological and Pharmaceutical Sciences, 22(2), 166-172.

-

Khosravi, M., Falak, R., & Goudarzi, M. (2023). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). ACS Pharmacology & Translational Science, 6(9), 1316-1328. Retrieved from [Link]

-

Kustos, G., Kilar, A., Kilar, F., et al. (2022). Potential Original Drug for Aspergillosis: In Vitro and In Vivo Effects of 1-N,N-Dimethylamino-5-Isocyanonaphthalene (DIMICAN) on Aspergillus fumigatus. Journal of Fungi, 8(11), 1184. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Antifungal | TargetMol [targetmol.com]

- 6. Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cryptococcus neoformans - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans | PLOS One [journals.plos.org]

- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Corypalmine: An In-Depth Technical Guide to its Potential as a Smooth Muscle Relaxant

Foreword: The Unmet Need for Novel Smooth Muscle Relaxants

Disorders of smooth muscle hypercontractility, such as hypertension, asthma, and irritable bowel syndrome, represent a significant global health burden. Current therapeutic strategies, while effective for many, are often associated with side effects or incomplete efficacy, underscoring the urgent need for novel smooth muscle relaxants with improved pharmacological profiles. Natural products have historically been a rich source of new therapeutic agents, and the isoquinoline alkaloid corypalmine, derived from the Corydalis genus, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, from its chemical properties to a detailed exploration of its potential mechanisms of action as a smooth muscle relaxant. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this intriguing natural compound.

This compound: A Profile of the Molecule

This compound is a protoberberine isoquinoline alkaloid found in various plant species, most notably within the Corydalis genus.[1] Plants of this genus have a long history of use in traditional Chinese medicine for analgesia and the treatment of cardiovascular and digestive ailments, many of which are related to smooth muscle function.[2][3][4]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | [5] |

| Molecular Weight | 341.4 g/mol | [5] |

| CAS Number | 27313-86-6 | [5] |

| Synonyms | Tetrahydrojatrorrhizine | [5] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in DMSO | [5] |

Proposed Mechanisms of Smooth Muscle Relaxation by this compound

While direct and extensive research on the smooth muscle relaxant properties of this compound is still emerging, significant insights can be drawn from studies on its close structural analog, tetrahydropalmatine (THP), also found in Corydalis species. The vasorelaxant effects of THP have been well-characterized and are attributed to a multi-target mechanism involving the endothelium and vascular smooth muscle cells.[6] Based on this, we can propose a hypothetical model for this compound's action, which warrants direct experimental validation.

Endothelium-Dependent Vasorelaxation: The Nitric Oxide-cGMP Pathway

A key mechanism for the vasorelaxant effect of THP is its ability to stimulate the production of nitric oxide (NO) from the vascular endothelium.[6] NO, a potent endogenous vasodilator, diffuses into the underlying smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and ultimately, smooth muscle relaxation.

Figure 1: Proposed Endothelium-Dependent Signaling Pathway of this compound.

Endothelium-Independent Mechanisms: Direct Action on Smooth Muscle Cells

In addition to its endothelium-dependent effects, THP has been shown to directly act on vascular smooth muscle cells to induce relaxation.[6] It is highly probable that this compound shares these mechanisms.

The influx of extracellular calcium through voltage-dependent calcium channels (VDCCs) is a critical step in the initiation of smooth muscle contraction.[7][8] THP has been demonstrated to inhibit this influx, thereby preventing the rise in [Ca²⁺]i required for contraction.[6] This suggests that this compound may act as a calcium channel blocker.

Potassium channels play a crucial role in regulating the membrane potential of smooth muscle cells.[9][10][11] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of VDCCs, resulting in relaxation. Studies on THP indicate that it may activate ATP-sensitive potassium (KATP) channels, contributing to its vasorelaxant effect.[6]

Agonists that induce smooth muscle contraction can also trigger the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[12] THP has been shown to inhibit this release, further contributing to the reduction of cytosolic calcium levels.[6]

Figure 2: Proposed Direct Actions of this compound on Smooth Muscle Cells.

Experimental Protocols for Investigating the Smooth Muscle Relaxant Properties of this compound

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro experiments are required. The following protocols provide a detailed, step-by-step guide for these investigations.

Isolated Organ Bath Technique for Assessing Vasorelaxant Activity

The isolated organ bath is a classical pharmacological method used to study the contractile and relaxant properties of smooth muscle tissues, such as the thoracic aorta.[13][14]

3.1.1. Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound

-

Nω-nitro-L-arginine methyl ester (L-NAME)

-

Methylene blue

-

Glibenclamide

-

Tetraethylammonium (TEA)

-

Organ bath system with force-displacement transducers and data acquisition software

3.1.2. Protocol

-

Tissue Preparation:

-

Euthanize a male Wistar rat by cervical dislocation and exsanguination.

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully remove adherent connective and adipose tissues.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting the Aortic Rings:

-